ethyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate
Description
Ethyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate (CAS: 1106908-85-3) is a pyrazole-based compound featuring a sulfonamide linker connecting the pyrazole core to a 4-methylpiperazine moiety. Its molecular formula is C₁₂H₁₈N₄O₄S, with a molar mass of 314.36 g/mol. This derivative is part of a broader class of sulfonamide-functionalized pyrazoles investigated for applications in medicinal chemistry, particularly as enzyme inhibitors or receptor antagonists due to the pharmacophoric features of both pyrazole and piperazine groups.
Properties
IUPAC Name |
ethyl 5-(4-methylpiperazin-1-yl)sulfonyl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4S/c1-3-19-11(16)9-8-12-13-10(9)20(17,18)15-6-4-14(2)5-7-15/h8H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCPRVVERNRGMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate typically involves multiple steps:
Formation of the Pyrazole Core: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring.
Sulfonylation: The pyrazole intermediate is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base such as triethylamine.
Piperazine Substitution: The sulfonylated pyrazole is reacted with 4-methylpiperazine under suitable conditions to introduce the piperazine moiety.
Esterification: Finally, the carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid, and further substitution reactions can modify the pyrazole ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Acidic or basic hydrolysis for ester conversion, and nucleophilic reagents for substitution on the pyrazole ring.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Sulfide derivatives.
Substitution: Carboxylic acids and various substituted pyrazoles.
Scientific Research Applications
Ethyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory diseases.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: Employed as a probe to study sulfonylation reactions and their biological implications.
Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of ethyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes such as kinases or proteases, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs that share the ethyl pyrazole-4-carboxylate scaffold but differ in substituents at the 3-position sulfonyl group. These variations influence physicochemical properties, synthetic accessibility, and biological activity.
Table 1: Key Structural Analogs and Their Properties
Key Comparison Points
Substituent Effects on Physicochemical Properties
- Polarity : The 4-methylpiperazine and morpholine substituents increase polarity due to their nitrogen and oxygen atoms, enhancing solubility in polar solvents. In contrast, analogs with aromatic or aliphatic groups (e.g., 4-methylphenyl or piperidine) exhibit lower polarity .
- Stability : Sulfonamide-linked piperazine derivatives (e.g., the target compound) are stable at room temperature, while analogs lacking sulfonyl groups (e.g., pyridin-2-yl derivatives) may hydrolyze under acidic or basic conditions .
Synthetic Accessibility
- The target compound is synthesized via nucleophilic substitution of a sulfonyl chloride intermediate with 4-methylpiperazine, a method shared with other piperazine-based analogs .
- Morpholine and piperidine derivatives follow similar protocols but require distinct amines, leading to varying yields and purification challenges .
Biological Relevance The 4-methylpiperazinyl group is a common pharmacophore in kinase inhibitors and antipsychotic agents due to its basic nitrogen, which facilitates receptor binding. Morpholine derivatives (e.g., CAS: 1108050-18-5) are explored for antimicrobial activity, leveraging their hydrogen-bonding capacity .
Biological Activity
Ethyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate (CAS Number: 1106908-85-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It belongs to the pyrazole class of compounds, which have been extensively studied for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article provides a detailed examination of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H18N4O4S, with a molecular weight of 302.35 g/mol. The structure features a pyrazole ring substituted with a sulfonamide group and an ethyl ester, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H18N4O4S |
| Molecular Weight | 302.35 g/mol |
| CAS Number | 1106908-85-3 |
| Minimum Purity | 95% |
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. This compound has shown promising results against various cancer cell lines. For instance, it has been evaluated for its cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-231. In vitro assays demonstrated that this compound exhibits significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth.
Case Study: Combination Therapy
In a notable study, the compound was tested in combination with doxorubicin, revealing a synergistic effect that enhanced cytotoxicity compared to doxorubicin alone. The Combination Index method was employed to analyze the interaction between the two drugs, indicating that this compound could be a valuable adjunct in chemotherapy regimens.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies revealed that it possesses significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 μg/mL |
| Escherichia coli | 0.25 μg/mL |
The compound's effectiveness in inhibiting biofilm formation further underscores its potential as an antimicrobial agent.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has been reported to exhibit anti-inflammatory effects. Research indicates that it can inhibit key inflammatory pathways, making it a candidate for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the piperazine moiety and the sulfonamide group can significantly influence the compound's potency and selectivity towards specific biological targets.
Table 3: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Substitution on piperazine | Increased anticancer potency |
| Variation in sulfonamide | Enhanced antimicrobial efficacy |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
